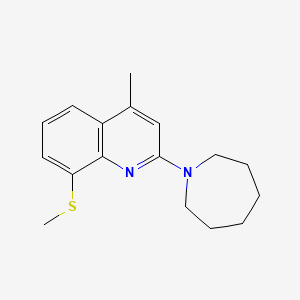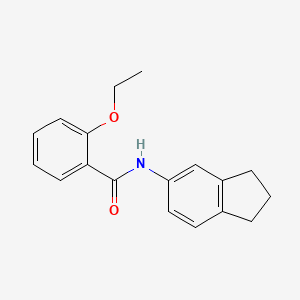
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that belongs to the quinoline carbohydrazide family. It has been widely studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of the Wnt/β-catenin signaling pathway. 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide binds to the protein Dishevelled, which is a key regulator of the pathway, and prevents its interaction with other proteins. This leads to the inhibition of β-catenin stabilization and subsequent transcriptional activation of target genes. The inhibition of the Wnt/β-catenin pathway by 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation. In neurodegenerative diseases, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death. In addition, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and specificity for the Wnt/β-catenin pathway. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide.
Future Directions
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several potential future directions for scientific research. In cancer research, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could be further developed as a potential anticancer agent, either alone or in combination with other drugs. In neurodegenerative diseases, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could be investigated as a potential therapeutic agent for the prevention or treatment of these diseases. In addition, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide could be used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway. Further studies are needed to explore the full potential of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in these areas of research.
Conclusion:
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, or 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, and it has been shown to have various biochemical and physiological effects in different cell types and animal models. 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research. Further studies are needed to fully explore the potential of 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide in these areas of research.
Synthesis Methods
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-amino-4-methylquinoline with 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then subjected to a cyclization reaction to form the final product, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. The synthesis method has been optimized and modified to achieve high yields and purity of the compound.
Scientific Research Applications
2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This pathway is often dysregulated in cancer cells, and 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been investigated as a potential anticancer agent. In pharmacology, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, 2-(4-isopropylphenyl)-6-methyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been used as a lead compound for the development of new drugs targeting the Wnt/β-catenin pathway.
properties
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)18-7-9-19(10-8-18)24-14-22(21-13-17(3)6-11-23(21)27-24)25(29)28-26-15-20-5-4-12-30-20/h4-16H,1-3H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWDIYWUOWWAS-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[4-(propan-2-yl)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)



![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)